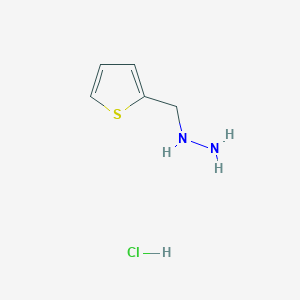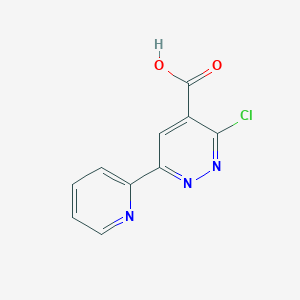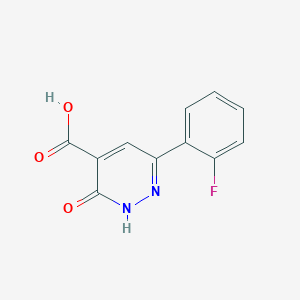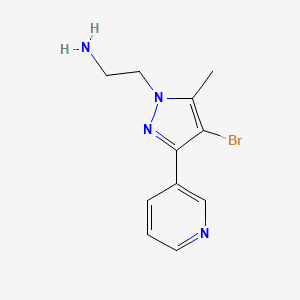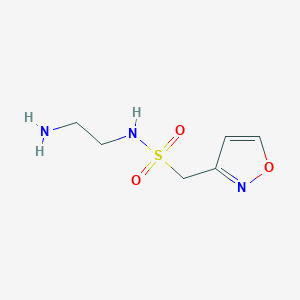
N-(2-氨基乙基)-1-1,2-恶唑-3-基甲磺酰胺
描述
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide is a useful research compound. Its molecular formula is C6H11N3O3S and its molecular weight is 205.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
食品接触材料
N-(2-氨基乙基)-1-1,2-恶唑-3-基甲磺酰胺: 在食品接触材料,特别是罐头涂层中,其安全性得到了评估 . 欧洲食品安全局 (EFSA) 已得出结论,如果其向食品中的迁移量低于 0.05 mg/kg,则其使用不会引起安全问题 . 然而,在制造过程中寡聚物的形成可能会迁移到食品中,需要对遗传毒性或其他毒性终点进行进一步分析 .
涂料和油漆
在涂料行业,该化合物用作形成乳胶漆粘合单体的中间体,增强湿润粘合力 . 它也用于氨基甲酸酯体系,利用其氨基和羟基功能 .
燃料和润滑油添加剂
该化合物用于生产氯化聚丁烯基燃料添加剂。 它充当分散剂-清洁剂添加剂,提高燃料和润滑油的性能和使用寿命 .
螯合剂
它被配制为形成多羧酸、其盐和螯合剂的中间体。 这些试剂对于从溶液中结合和去除金属离子至关重要,这在水处理和金属回收过程中必不可少 .
织物柔软剂
作为织物柔软剂和表面活性剂的组成部分,它有助于纺织品的柔软和舒适触感。 这种应用在纺织行业对于提高织物质量具有重要意义 .
纳米纤维素气凝胶
该化合物参与胺修饰球形纳米纤维素气凝胶的合成和表征。 由于其纳米多孔网络结构和高表面积,这些气凝胶在通过共价键捕获 CO2 方面具有潜在的应用 .
作用机制
Target of Action
Similar compounds have been found to interact with enzymes such as angiotensin-converting enzyme 2 (ace2) .
Mode of Action
It is suggested that similar compounds may inhibit ace2, preventing certain actions from occurring . This inhibition could lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, preventing their attachment and entry .
Biochemical Pathways
The inhibition of ace2 can impact the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Result of Action
The inhibition of ace2 could potentially prevent certain actions from occurring, which could have downstream effects on cellular processes .
生化分析
Biochemical Properties
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen type I and III, leading to alterations in the extracellular matrix (ECM) produced by vascular smooth muscle cells (VSMCs) . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs . These changes can impact cell signaling and gene expression, leading to various cellular effects.
Molecular Mechanism
The molecular mechanism of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with collagen and other ECM components suggests that it may inhibit or activate specific enzymes involved in ECM remodeling . Additionally, its effects on gene expression could be mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been shown to cause ECM disruption and irregularities in VSMCs over time . These temporal effects are important for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide vary with different dosages in animal models. Studies have shown that the compound can cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs at various dosages . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxic or adverse effects at high doses.
Metabolic Pathways
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with collagen and other ECM components suggests that it may be involved in metabolic pathways related to ECM remodeling . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide within cells and tissues are critical for its activity and function. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation within cells . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its molecular mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
N-(2-aminoethyl)-1-(1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S/c7-2-3-8-13(10,11)5-6-1-4-12-9-6/h1,4,8H,2-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLQEMIBCDINMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CS(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


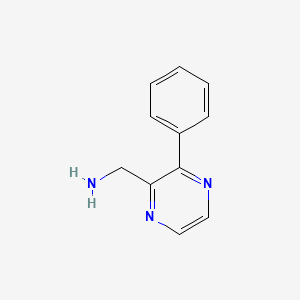
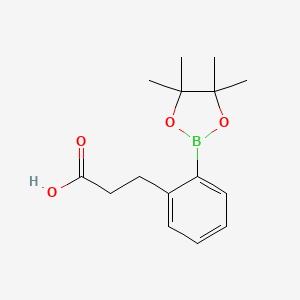
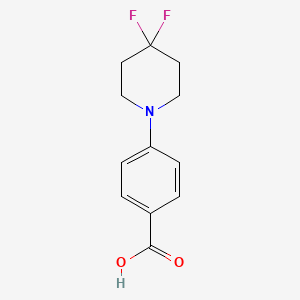
![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)
![4-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1490683.png)
![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)
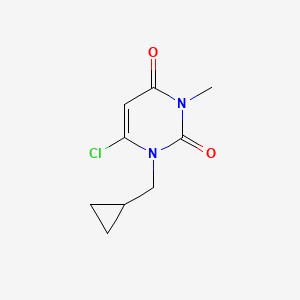
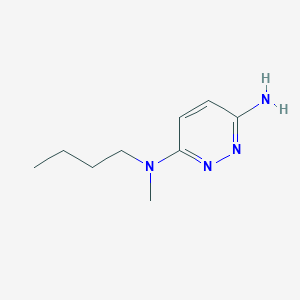
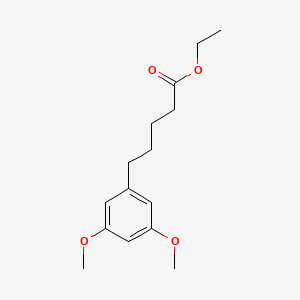
![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)
